molecular formula C14H15IO3 B6324265 cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid;  95% CAS No. 733740-43-7

cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%

Cat. No. B6324265
CAS RN: 733740-43-7
M. Wt: 358.17 g/mol
InChI Key: PHGWIJSFNUREAZ-KOLCDFICSA-N
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Description

“Cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-43-7 . It has a molecular weight of 358.18 . The IUPAC name for this compound is (1S,3R)-3- (2- (3-iodophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15IO3/c15-12-3-1-2-10 (8-12)13 (16)7-9-4-5-11 (6-9)14 (17)18/h1-3,8-9,11H,4-7H2, (H,17,18)/t9-,11+/m1/s1 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Chiral Synthesis and Enantiomeric Separation

  • Research has focused on the synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers starting from racemic cis-2-amino-1-cyclopentane- or -cyclohexane-1-carboxylic acid, indicating the importance of such structures in asymmetric synthesis and chiral chemistry (Szakonyi et al., 1998).
  • A high-performance liquid chromatographic method has been developed for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid, highlighting the significance of analytical techniques in the study of cyclopentane derivatives (Péter & Fülöp, 1995).

Drug Design and Molecular Modeling

  • Monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids have been synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme (ACE), demonstrating the potential of cyclopentane derivatives in drug design and development (Turbanti et al., 1993).
  • DFT calculations have been used to investigate the intrinsic conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, showcasing the application of computational chemistry in understanding the structural aspects of cyclopentane derivatives (Casanovas et al., 2008).

Synthetic Chemistry and Catalysis

  • The synthesis of cis-cyclopentane-1,3-dicarboxylic acid and related compounds has been reported, demonstrating the versatility of cyclopentane derivatives in synthetic organic chemistry and their potential as building blocks for more complex molecules (Camps & Jaime, 1981).
  • Palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids has been explored, indicating the role of cyclopentane derivatives in facilitating catalytic processes and enhancing reaction efficiencies (Feuerstein et al., 2001).

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGWIJSFNUREAZ-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155013
Record name rel-(1R,3S)-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-43-7
Record name rel-(1R,3S)-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S)-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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